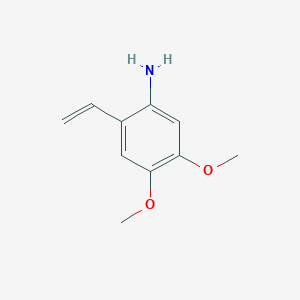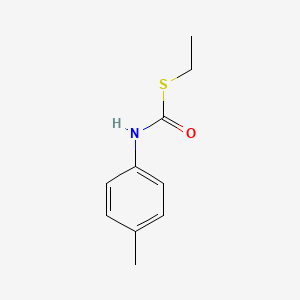
S-Ethyl (4-methylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl (4-methylphenyl)carbamothioate: is an organic compound belonging to the class of carbamothioates. It is primarily used as a herbicide and is known for its effectiveness in controlling a wide range of weeds. This compound is characterized by its sulfur-containing carbamate structure, which contributes to its herbicidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methylphenyl)carbamothioate typically involves the reaction of 4-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: S-Ethyl (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-Ethyl (4-methylphenyl)carbamothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its effects on microbial populations and its role in soil health.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields
Mécanisme D'action
The herbicidal action of S-Ethyl (4-methylphenyl)carbamothioate involves the inhibition of key enzymes in the target plants. The compound interferes with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The molecular targets include enzymes involved in the biosynthesis of branched-chain amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- S-Ethyl dipropyl carbamothioate
- S-Propyl dipropyl carbamothioate
- S-Ethyl bis(2-methylpropyl)carbamothioate
Comparison: S-Ethyl (4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct herbicidal properties. Compared to other carbamothioates, it exhibits higher selectivity and potency against a broader spectrum of weeds. Additionally, its chemical stability and ease of synthesis make it a preferred choice in agricultural applications .
Propriétés
| 121781-91-7 | |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
S-ethyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
CZXCDNYHYLZEDL-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/no-structure.png)
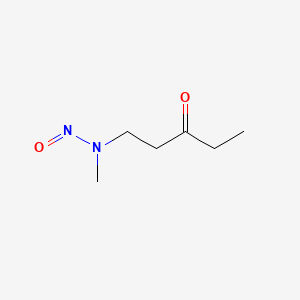
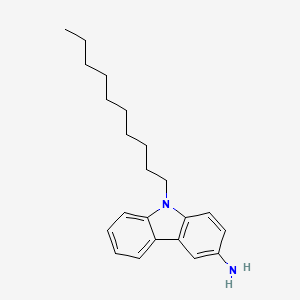
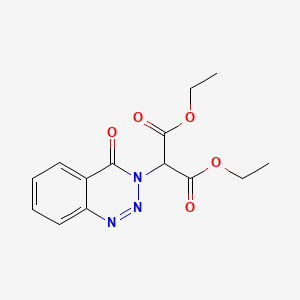

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
